1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea
Description
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-thiophen-2-ylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4OS3/c1-2-15-9-13-12-8(17-9)11-7(14)10-6-4-3-5-16-6/h3-5H,2H2,1H3,(H2,10,11,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIQOLRUTAJNMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)NC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of the Ethylthio Group: The ethylthio group is introduced via nucleophilic substitution reactions using ethylthiol as a reagent.
Coupling with Thiophene: The final step involves coupling the thiadiazole derivative with a thiophene ring through a urea linkage, typically using phosgene or its derivatives as coupling agents.
Industrial production methods may involve optimization of these steps to ensure high yield and purity, often employing continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
Hydrolysis of the Urea Bond
The urea linkage undergoes hydrolysis under acidic or basic conditions, yielding distinct products:
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Acidic Hydrolysis : Produces 5-(ethylthio)-1,3,4-thiadiazol-2-amine and thiophene-2-carboxylic acid derivatives.
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Basic Hydrolysis : Generates 5-(ethylthio)-1,3,4-thiadiazol-2-amine and thiophene-2-isocyanate intermediates, which further hydrolyze to thiophene-2-amine.
Conditions & Products
| Reaction Type | Conditions | Major Products |
|---|---|---|
| Acidic | HCl (1M), reflux, 6h | Thiophene-2-carboxylic acid, 5-(ethylthio)-1,3,4-thiadiazol-2-amine |
| Basic | NaOH (2M), 80°C, 4h | Thiophene-2-amine, CO₂, 5-(ethylthio)-1,3,4-thiadiazol-2-amine |
Oxidation of the Ethylthio Group
The ethylthio (-S-C₂H₅) substituent undergoes oxidation to sulfoxide (-SO-C₂H₅) and sulfone (-SO₂-C₂H₅) derivatives :
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Reagents : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA).
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Kinetics : Sulfoxide formation occurs at 25°C within 2h, while sulfone requires prolonged heating (60°C, 6h).
Oxidation Outcomes
| Reagent | Temperature | Time | Product | Yield |
|---|---|---|---|---|
| H₂O₂ (30%) | 25°C | 2h | Sulfoxide | 85% |
| mCPBA | 60°C | 6h | Sulfone | 78% |
Electrophilic Substitution on the Thiophene Ring
The thiophene moiety participates in electrophilic substitution, with reactivity directed to the 5-position due to electron-donating effects of the urea group :
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Halogenation : Chlorination (Cl₂/FeCl₃) or bromination (Br₂/CCl₄) yields 5-halo-thiophene derivatives.
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Nitration : Nitric acid (HNO₃/H₂SO₄) produces 5-nitro-thiophene analogs.
Substitution Examples
| Reaction | Reagents | Product | Yield |
|---|---|---|---|
| Chlorination | Cl₂, FeCl₃, 0°C | 5-chloro-thiophene derivative | 72% |
| Nitration | HNO₃, H₂SO₄, 50°C | 5-nitro-thiophene derivative | 65% |
Alkylation and Acylation Reactions
The urea nitrogen and thiadiazole ring participate in nucleophilic reactions:
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF to form N-alkylated derivatives .
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Acylation : Acetyl chloride in pyridine yields acetylated products at the urea nitrogen.
Key Reactivity Patterns
| Reaction Site | Reagent | Product | Conditions |
|---|---|---|---|
| Urea Nitrogen | CH₃I | N-methylated urea | K₂CO₃, DMF, 60°C |
| Thiadiazole N | AcCl | Acetylated thiadiazole | Pyridine, 25°C |
Interaction with Biological Targets
While primarily a chemical analysis, studies on analogs reveal interactions with enzymes such as VEGFR-2 and acetylcholinesterase via hydrogen bonding and π-π stacking . These interactions involve:
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Urea carbonyl oxygen as a hydrogen bond acceptor.
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Thiophene and thiadiazole rings contributing to hydrophobic interactions .
Stability Under Thermal and Photolytic Conditions
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Thermal Decomposition : Degrades above 200°C, releasing ethyl mercaptan (C₂H₅SH) and forming thiadiazole-thiophene fused rings.
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Photolysis : UV irradiation (254 nm) induces cleavage of the thiadiazole ring, yielding thiourea and thiophene fragments.
This compound’s reactivity profile highlights its versatility in synthetic chemistry and potential for derivatization in pharmaceutical applications. Experimental data corroborate its stability under standard conditions but sensitivity to aggressive reagents or extreme environments .
Scientific Research Applications
Antimicrobial Activity
Studies have demonstrated that derivatives of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exhibit potent antimicrobial properties. For instance, compounds synthesized from this framework have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. These compounds are believed to inhibit the enoyl-acyl carrier protein reductase enzyme (InhA), crucial for bacterial fatty acid synthesis .
Anticancer Properties
Research indicates that this compound class has potential anticancer activity. The presence of the thiadiazole and thiophene rings contributes to their ability to induce apoptosis in cancer cells. Molecular docking studies have supported these findings by showing strong interactions with key proteins involved in cancer progression .
Anti-inflammatory Effects
Compounds derived from 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea have also been evaluated for anti-inflammatory properties. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting their utility in treating inflammatory diseases .
Herbicidal Activity
There is growing interest in the use of this compound as a herbicide due to its ability to inhibit specific biochemical pathways in plants. The thiadiazole moiety is particularly effective against certain weed species, making it a candidate for developing new herbicides with lower environmental impact .
Plant Growth Regulators
Additionally, derivatives of this compound have been explored as plant growth regulators. They can enhance growth rates and improve stress resistance in crops, thus contributing to agricultural productivity .
Case Study 1: Antimycobacterial Activity
In a recent study, several derivatives of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea were synthesized and tested for their antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Three derivatives exhibited remarkable activity with low cytotoxicity against human cells. These findings suggest potential for further development into therapeutic agents for tuberculosis .
Case Study 2: Anticancer Studies
Another study focused on the anticancer effects of these compounds against various cancer cell lines. The results indicated that specific derivatives induced significant apoptosis and cell cycle arrest at low concentrations. Molecular docking studies corroborated these findings by revealing strong binding affinities to target proteins involved in cell survival pathways .
Mechanism of Action
The mechanism by which 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea exerts its effects involves:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems, potentially inhibiting their activity.
Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Thiadiazole-urea derivatives differ primarily in substituents on the thiadiazole sulfur and the aryl group attached to the urea. Key analogs include:
Key Observations :
- Substituent Effects : Bulky groups (e.g., benzylthio in ) may enhance anticonvulsant activity but reduce solubility. Ethylthio balances lipophilicity and steric hindrance.
- Aryl Group Influence : Thiophen-2-yl (electron-rich heteroaromatic) may offer distinct binding compared to phenyl or fluorophenyl groups, which are common in antifungal agents .
Biological Activity
1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea is a compound that belongs to the class of thiadiazoles and thioureas. These classes of compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The chemical structure of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can be represented as follows:
Biological Activities
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit a wide range of biological activities. The following sections summarize the key findings related to the biological activity of 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea.
Antimicrobial Activity
Thiadiazole derivatives have shown promising antimicrobial properties. In one study, various derivatives were tested against bacterial strains and demonstrated significant antibacterial activity. The presence of the thiadiazole moiety was crucial for this activity, likely due to its ability to interact with microbial enzymes and disrupt cellular functions .
Anticancer Properties
The anticancer potential of thiadiazole derivatives has been explored extensively. Compounds similar to 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, certain thiadiazole derivatives were found to be effective against U937 cells with an IC50 value indicating significant potency .
Anti-inflammatory Effects
Anti-inflammatory properties have also been attributed to thiadiazole-containing compounds. Research has demonstrated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The mechanism often involves the modulation of signaling pathways such as NF-kB and MAPK .
Anticonvulsant Activity
The anticonvulsant activity of thiadiazole derivatives has been a focus of several studies. Compounds similar to 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea have shown effectiveness in animal models for epilepsy, suggesting that they may act by stabilizing neuronal membranes or modulating neurotransmitter release .
Case Studies
Several case studies have highlighted the biological efficacy of thiadiazole derivatives:
- Antimicrobial Study : A series of 1,3,4-thiadiazole derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results indicated that modifications at the ethylthio position enhanced antibacterial activity significantly compared to non-substituted analogs .
- Anticancer Evaluation : A study involving various thiadiazole derivatives demonstrated that those with a thiophenyl substituent exhibited higher cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics .
The biological activities associated with 1-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea can be attributed to several mechanisms:
- Enzyme Inhibition : Many thiadiazole derivatives act as enzyme inhibitors. For example, they can inhibit topoisomerases or kinases involved in cancer cell proliferation.
- Receptor Modulation : These compounds may interact with various receptors (e.g., GABA receptors in anticonvulsant activity), leading to altered physiological responses.
Q & A
Basic: What synthetic routes are commonly employed to prepare 1-(5-(Ethylthio)-1,3,4-thiadiazol-2-yl)-3-(thiophen-2-yl)urea, and how can reaction conditions be optimized?
The compound is typically synthesized via nucleophilic addition-elimination between isocyanate and amine precursors. A standard approach involves reacting 5-(ethylthio)-1,3,4-thiadiazol-2-amine with thiophen-2-yl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux, with a base like triethylamine to neutralize HCl byproducts . Optimization may include adjusting stoichiometry, solvent polarity, and temperature gradients. For example, POCl3-mediated cyclization (used in analogous thiadiazole syntheses) can enhance reaction efficiency by facilitating heterocycle formation . Yield and purity improvements often require post-synthesis purification via recrystallization or column chromatography .
Basic: What spectroscopic and crystallographic methods are critical for structural confirmation?
Structural validation relies on multimodal characterization:
- NMR : H and C NMR identify proton environments and carbon frameworks, with thiophenyl protons appearing as distinct aromatic signals (~6.5–7.5 ppm) and urea NH groups resonating near 9–10 ppm .
- IR : Urea carbonyl stretches (~1640–1680 cm) and thiadiazole C=N vibrations (~1520 cm) confirm functional groups .
- X-ray crystallography : Resolves bond angles, torsion, and packing motifs. For example, analogous urea-thiadiazole derivatives exhibit planar thiadiazole rings and intermolecular hydrogen bonding, critical for stability .
Advanced: How can molecular docking elucidate potential biological targets for this compound?
Molecular docking predicts binding affinities to enzymes or receptors (e.g., antimicrobial targets like dihydrofolate reductase). Protocols include:
Target selection : Prioritize proteins with known urea/thiadiazole interactions (e.g., kinase inhibitors ).
Ligand preparation : Optimize the compound’s 3D structure using tools like AutoDock Vina, accounting for tautomeric states and protonation.
Docking simulations : Assess binding poses and energy scores, focusing on hydrogen bonds between the urea moiety and active-site residues . Validation requires cross-referencing with in vitro assays (e.g., enzymatic inhibition) .
Advanced: What in vitro assays are suitable for evaluating antimicrobial or anticancer activity?
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using broth microdilution. Thiadiazole derivatives often disrupt membrane integrity or enzyme function .
- Anticancer : MTT or SRB assays measure cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa). Urea-thiadiazole hybrids may induce apoptosis via caspase-3 activation or tubulin inhibition . Dose-response curves and IC values are critical for SAR analysis.
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity. Strategies include:
- Replication : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) .
- Meta-analysis : Compare data across structural analogs to identify trends (e.g., ethylthio substituents enhancing lipophilicity and membrane penetration) .
- Quality control : Validate compound integrity via HPLC or mass spectrometry pre-assay .
Advanced: What reaction mechanisms govern 1,3,4-thiadiazole ring formation in this compound?
The thiadiazole core forms via cyclization of thiosemicarbazide intermediates. For example, POCl3 catalyzes dehydrative cyclization of acylthiosemicarbazides at elevated temperatures (~90°C), with NH precipitation isolating the product . Computational studies (DFT) can model transition states and electron redistribution during ring closure, aiding mechanistic refinement .
Advanced: How can solubility challenges be addressed for in vivo studies?
- Co-solvents : Use DMSO:water mixtures (≤10% DMSO) for parenteral administration .
- Salt formation : React with HCl or sodium salts to improve aqueous solubility.
- Nanoformulations : Encapsulate in liposomes or polymeric nanoparticles to enhance bioavailability . Preclinical trials require pharmacokinetic profiling (e.g., plasma half-life via LC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
